ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate

atorvastatin intermediate pyrrole synthesis regioselective functionalization

Ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate (CAS 85209-63-8) is a synthetic pyrrole derivative characterized by a 2,5-dimethylpyrrole ring N-linked to a phenyl ring bearing an ethyl acetate substituent. Its molecular formula is C₁₆H₁₉NO₂ with a molecular weight of 257.33 g/mol.

Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
CAS No. 85209-63-8
Cat. No. B5741212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate
CAS85209-63-8
Molecular FormulaC16H19NO2
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC=C(C=C1)N2C(=CC=C2C)C
InChIInChI=1S/C16H19NO2/c1-4-19-16(18)11-14-7-9-15(10-8-14)17-12(2)5-6-13(17)3/h5-10H,4,11H2,1-3H3
InChIKeyCSTSZXNCVRLVAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate – Selection Guide for the 2,5-Dimethylpyrrole Building Block (CAS 85209-63-8)


Ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate (CAS 85209-63-8) is a synthetic pyrrole derivative characterized by a 2,5-dimethylpyrrole ring N-linked to a phenyl ring bearing an ethyl acetate substituent. Its molecular formula is C₁₆H₁₉NO₂ with a molecular weight of 257.33 g/mol. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and drug discovery, appearing in patent literature for the preparation of atorvastatin precursors and N-aryl-2,5-dimethylpyrrole derivatives. [1] Key computed physicochemical properties include a density of 1.05 g/cm³, a boiling point of 372.2 °C at 760 mmHg, and a flash point of 178.9 °C.

Specified intermediate for atorvastatin-precursor synthesis via patented regioselective pathway
Confirmed in US20090081801A1; bifunctional dimethylpyrrole-phenyl acetate architecture required
Structure-dependent workflow – ethyl ester handle enables sequential phenyl-ring functionalization and downstream coupling
Selection requires exact ester identity; methyl or free-acid analogs shift reactivity and lipophilicity

Procurement Risks: Why Ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate Cannot Be Replaced by Generic Pyrrole Analogs


Generic substitution of ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate with simpler pyrrole or phenylacetate analogs is not feasible because the compound’s value lies in its precise, bifunctional architecture. As an atorvastatin intermediate, it provides both the 2,5-dimethylpyrrole ring and a phenyl acetate handle required for subsequent regioselective transformations. [1] A miss-selection of the ester (e.g., methyl instead of ethyl) or a change in the pyrrole substitution pattern would alter the reactivity profile and lipophilicity, critically impacting downstream synthetic yields and impurity profiles. [2] Therefore, procurement without precise structural verification risks synthetic failure and batch inconsistency.

Ester mismatch: ethyl vs. methyl or free acid
Changing the ester alters lipophilicity (~1.5 log-unit shift vs. free acid) and may compromise regioselective transformation yields.
Pyrrole substitution pattern mismatch
Generic 2,5-dimethyl-1-phenylpyrrole lacks the acetate handle; cannot participate in the same downstream functionalization sequence.
Physical-state and solubility profile divergence
The target compound is a liquid; the free-acid analog is a solid. Substitution may disrupt solvent selection, extraction, and purification steps.

Head-to-Head and Cross-Study Comparative Evidence for Ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate (CAS 85209-63-8)


Differentiation by Role in Atorvastatin Intermediate Synthesis vs. Generic Pyrrole Esters

Ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate serves as a specifically claimed intermediate in the patented synthesis of pyrrole derivatives for atorvastatin, unlike generic N-phenylpyrroles. [1] The compound’s structure enables subsequent functionalization at the phenyl ring, a step not possible with simpler 2,5-dimethyl-1-phenylpyrrole (CAS 83-24-9) which lacks the acetate handle. In the context of N-aryl-2,5-dimethylpyrrole antitubercular agents, the ethyl acetate moiety contributes to optimal lipophilicity (clogP ~3.5) compared to the free acid analog (clogP ~2.0), impacting cellular penetration. [2]

Synthetic utility
Class-level inference
Specifically claimed intermediate (US20090081801A1) vs. generic 2,5-dimethyl-1-phenylpyrrole that lacks ethyl acetate handle
Synthetic-role context differs; generic pyrroles cannot fulfill the same regioselective functionalization step
Patent analysis; structural verification mandatory
atorvastatin intermediate pyrrole synthesis regioselective functionalization

Physicochemical Property Differentiation: Density and Boiling Point vs. Structural Analogs

The target compound exhibits a computed density of 1.05 g/cm³, a boiling point of 372.2 °C at 760 mmHg, and a flash point of 178.9 °C. In comparison, the methyl ester analog (methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate, CAS not found) is expected to have a lower boiling point (~350 °C) and lower density (~1.02 g/cm³) based on the smaller alkyl group. The free carboxylic acid analog (CAS 26165-63-9) has a significantly different solubility profile and is a solid at room temperature, while the target compound is a liquid. These differences dictate solvent compatibility and purification strategy in large-scale synthesis.

Physicochemical profile
Class-level inference
Target: density 1.05 g/cm³, BP ~372 °C (liquid). Methyl ester analog: est. BP ~350 °C, density ~1.02 g/cm³. Free acid: solid at RT.
Purification-behavior context differs; solvent compatibility and distillation parameters may shift with analog selection
Computed estimates; experimental verification recommended
physicochemical property density boiling point flash point

Acute Oral Toxicity Profile in Rodents vs. In-Class Pyrrole Derivatives

The acute oral LD50 of ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate in mice is reported as 980 mg/kg. This places the compound in the moderately toxic category (LD50 500–5000 mg/kg). For comparison, the structurally simpler 2,5-dimethyl-1-phenylpyrrole (CAS 83-24-9) has a reported oral LD50 of 1200 mg/kg in mice, indicating slightly lower acute toxicity. The free acid analog (CAS 26165-63-9) has not been extensively studied for acute toxicity, but carboxylic acid derivatives of pyrrole are generally more irritating. These data are critical for safe handling and occupational exposure assessment during procurement and use.

Acute toxicity (LD50)
Cross-study comparable
Target: 980 mg/kg (mouse, oral). Comparator 2,5-dimethyl-1-phenylpyrrole: 1200 mg/kg. ~18% lower LD50 reported.
Handling-protocol context differs; informs PPE and waste-disposal assessment
RTECS data; verify with current SDS before procurement
acute toxicity LD50 mouse oral

Target Application Scenarios for Ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate Based on Documented Evidence


Atorvastatin Intermediate Synthesis: Regioselective Functionalization Platform

This compound is explicitly claimed as an intermediate in the synthesis of N-substituted pyrrole derivatives leading to atorvastatin. [1] Its bifunctional structure allows for sequential functionalization at the phenyl ring and the ester group, enabling the construction of the pentasubstituted pyrrole core of atorvastatin. Any deviation from the specified ethyl ester would compromise the regioselectivity and yield of this patented process.

Antimycobacterial Agent Development: Lipophilic Optimization of N-Aryl-2,5-dimethylpyrroles

In the context of N-aryl-2,5-dimethylpyrroles designed as hybrids of BM212 and SQ109, the ethyl acetate moiety contributes to optimal lipophilicity (clogP ~3.5) that facilitates penetration into mycobacterial cells. [2] The compound serves as a reference for structure-activity relationship (SAR) studies aimed at improving potency against MDR-TB strains.

Safety-Guided Procurement: Hazard Assessment Based on Acute Toxicity Data

The experimentally determined acute oral LD50 of 980 mg/kg in mice requires specific handling protocols, including ventilation and PPE, as recommended by safety data sheets. This quantitative hazard information differentiates it from less toxic alternatives like 2,5-dimethyl-1-phenylpyrrole (LD50 1200 mg/kg) and must be factored into procurement decisions for laboratories with high-throughput synthesis capabilities.

Application
Selection Property
Validation Focus
Pyrrole intermediate synthesis
Exact ethyl ester and dimethylpyrrole substitution pattern
Regioselective functionalization outcome and downstream yield
Antimycobacterial SAR studies
Lipophilicity range (clogP ~3.5) contributed by ethyl acetate moiety
Cellular penetration and potency in mycobacterial models
Laboratory hazard assessment
Acute oral LD50 980 mg/kg (moderate toxicity category)
EHS compliance, PPE protocols, and waste-disposal classification
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